molecular formula C12H18BClN2O2 B1531979 (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1704073-61-9

(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

Cat. No.: B1531979
CAS No.: 1704073-61-9
M. Wt: 268.55 g/mol
InChI Key: UQKCTHHIOPKUKA-UHFFFAOYSA-N
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Description

(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at position 4 and a 4-methylpiperazine moiety linked via a methylene group at position 3.

Properties

IUPAC Name

[4-chloro-3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BClN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(13(17)18)2-3-12(10)14/h2-3,8,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKCTHHIOPKUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)CN2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Aryl Halide Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with 4-methylpiperazine to form the intermediate 4-chloro-3-((4-methylpiperazin-1-yl)methyl)benzyl chloride.

    Borylation Reaction: The intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic acid group to the aromatic ring, yielding (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing biomolecules for biological studies.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the formation of a carbon-carbon bond with an aryl halide. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : Estimated as C₁₂H₁₈BClN₂O₂ (based on structural analogy to the ethylpiperazine analog, C₁₃H₂₀BClN₂O₂) .
  • Molecular Weight : ~268.5 g/mol (calculated).
  • Solubility : Enhanced water solubility due to the polar 4-methylpiperazine group, which may improve performance in aqueous-phase reactions .

Structural and Functional Comparison with Analogs

Structural Variations and Electronic Effects

The target compound is compared to analogs with modifications in substituent type, position, and piperazine substitution (Table 1).

Table 1: Structural Comparison of Boronic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Notable Properties
Target Compound 4-Cl, 3-((4-methylpiperazin-1-yl)methyl) C₁₂H₁₈BClN₂O₂* ~268.5* Suzuki coupling, HDAC inhibition (potential) Chloro (electron-withdrawing), polar piperazine enhances solubility
(4-Ethylpiperazin-1-yl) analog 4-Cl, 3-((4-ethylpiperazin-1-yl)methyl) C₁₃H₂₀BClN₂O₂ 282.57 Pharmaceutical intermediates Ethyl group increases lipophilicity
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid 2-F, 4-((4-methylpiperazin-1-yl)methyl) C₁₂H₁₈BFN₂O₂ 252.09 Research chemical Fluorine’s electronegativity modulates reactivity
4-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenylboronic acid Boc-protected piperazine C₁₆H₂₄BN₃O₄† ~341.2† Synthetic intermediate Boc group stabilizes during synthesis
[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid 2-MeO, 4-(4-methylpiperazin-1-yl) C₁₃H₂₀BN₂O₃ 252.31 Biochemical research Methoxy (electron-donating) improves reactivity

*Estimated; †Assumed based on substituents.

Reactivity in Cross-Coupling Reactions

  • However, the 4-methylpiperazine group may enhance solubility, facilitating reactions in polar solvents .
  • Ethylpiperazine Analog : Increased lipophilicity from the ethyl group may improve membrane permeability in drug candidates but reduce aqueous solubility .
  • Boc-Protected Analog : The tert-butoxycarbonyl (Boc) group stabilizes the piperazine during synthesis, making it a preferred intermediate for multi-step reactions .

Biological Activity

(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, with the CAS number 1704073-61-9, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound is primarily utilized in research settings, and its biological activity has been explored through various studies.

  • Molecular Formula : C13H20BClN2O
  • Molecular Weight : 282.57 g/mol
  • CAS Number : 1704073-61-9

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study focusing on boronic-imine structured compounds demonstrated that certain derivatives effectively reduced the viability of prostate cancer cells while preserving the health of surrounding normal cells. Specifically, compounds similar to (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid were tested at concentrations ranging from 0.5 to 5 µM, resulting in a notable decrease in cancer cell viability (33% at 5 µM), while healthy fibroblast cells remained largely unaffected (71% viability) .

Case Study: Cytotoxic Effects on Prostate Cancer Cells

Concentration (µM)PC-3 Cell Viability (%)L929 Cell Viability (%)
0.58595
17090
25080
53371

This data suggests that (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid and its analogs could serve as potential therapeutic agents in prostate cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies involving various microorganisms, including Staphylococcus aureus and Escherichia coli, boronic acids demonstrated effective inhibition zones ranging from 7 to 13 mm, indicating their potential as antimicrobial agents .

Antimicrobial Efficacy Table

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus12
Escherichia coli10
Methicillin-resistant S. aureus (MRSA)11
Candida albicans9

Antioxidant Activity

In addition to anticancer and antimicrobial effects, the antioxidant capacity of boronic acid derivatives has been investigated. The antioxidant activity was assessed using several methods, including DPPH and ABTS assays. Compounds similar to (4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid exhibited significant antioxidant properties comparable to standard antioxidants like α-Tocopherol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Chloro-3-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
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